Cas no 20853-97-8 ((2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol)

(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol structure
20853-97-8 structure
Produktname:(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol
CAS-Nr.:20853-97-8
MF:C21H30O5
MW:362.459907054901
CID:288987

(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol,2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahydro-9a,13a-dimethyl-,(2aS,3aR,3bR,7S,9aR,9bS,11aR,13aS,13bR)- (9CI)
    • (2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol
    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol,2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahy
    • [2aS-(2aa,3ab,3bb,7b,9ab,9ba,11aS*,13aa,13ba)]-2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-Tetradecahydro-9a,13a-dimethyl-3aH,12H-1,3,13-trioxacyclopenta[
    • 14,15-Secopregn-5-ene-3b,14-diol, 14a,16a:15,20a:18,20-triepoxy-, (16S)- (8CI)
    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol,2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahydro-9a,13a-dimethyl-, [2aS-(2aa,3ab,3bb,7b,9ab,9ba,11aS*,13aa,13ba)]-
    • Hirundigenin
    • CID 101289716
    • 3aH,12H-1,3,13-Trioxacyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3a,7-diol, 2,2a,3b,4,6,7,8,9,9a,9b,10,11,13a,13b-tetradecahydro-9a,13a-dimethyl-, (2aS,3aR,3bR,7S,9aR,9bS,11aR,13aS,13bR)- (9CI)
    • Inchi: 1S/C21H30O5/c1-18-7-5-13(22)9-12(18)3-4-15-14(18)6-8-20-11-25-19(2)17(20)16(10-24-19)26-21(15,20)23/h3,13-17,22-23H,4-11H2,1-2H3/t13-,14-,15+,16+,17+,18-,19+,20-,21+/m0/s1
    • InChI-Schlüssel: CJESTWPBFVQPRY-IDSXWBSESA-N
    • Lächelt: O1[C@@H]2CO[C@@]3(C)[C@@H]2[C@@]2(CO3)CC[C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@H]3[C@@]12O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 692
  • Topologische Polaroberfläche: 68.2

(2aS,11aR)-2,2a,3bβ,4,6,7,8,9,9a,9bα,10,11,13a,13bα-Tetradecahydro-9aβ,13aα-dimethyl-3aH,12H-1,3,13-trioxa-1H-cyclopenta[3,4]pentaleno[1,6a-a]phenanthrene-3aβ,7β-diol Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd